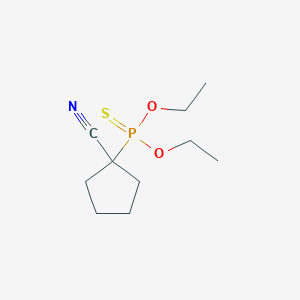
2-amino-6-(2-fluorophenoxy)-5-iodo-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(2-fluorophenoxy)-5-iodo-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as AFPI and has been studied extensively for its unique properties and potential therapeutic benefits.
Wirkmechanismus
AFPI works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the production of certain inflammatory mediators, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
AFPI has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the destruction of these cells. Additionally, AFPI has been found to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AFPI in lab experiments is its potent anticancer properties. It has been found to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one of the limitations of using AFPI is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on AFPI. One area of interest is the development of new methods for synthesizing the compound, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of AFPI and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of AFPI, particularly in animal models, before it can be considered for use in human clinical trials.
Synthesemethoden
The synthesis of AFPI involves the reaction of 5-iodo-2-nitrobenzoic acid with 2-fluoroaniline, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then treated with 2-chloro-6-hydroxybenzaldehyde to produce AFPI.
Wissenschaftliche Forschungsanwendungen
AFPI has been extensively studied for its potential applications in the field of medicine. It has been found to have potent anticancer properties, and research has shown that it can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, AFPI has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN3O2/c11-5-3-1-2-4-6(5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHCBZCIYZSEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)NC(=N2)N)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)


![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
